molecular formula C22H22N2O2 B6547345 N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946229-63-6

N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547345
CAS No.: 946229-63-6
M. Wt: 346.4 g/mol
InChI Key: AWCDHAMBINQTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,6-dihydropyridine core substituted with a 6-oxo group and two distinct aryl moieties. The compound’s structure includes a 3,4-dimethylphenyl group attached to the carboxamide nitrogen and a 3-methylbenzyl group at the N1 position of the dihydropyridine ring.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-5-4-6-18(11-15)13-24-14-19(8-10-21(24)25)22(26)23-20-9-7-16(2)17(3)12-20/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDHAMBINQTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name R1 (N1 Substituent) R2 (Carboxamide Aryl) Molecular Weight (g/mol)
Query Compound 3-Methylbenzyl 3,4-Dimethylphenyl ~351.4 (estimated)
Compound 67 Pentyl 3,5-Dimethyladamantyl 421.6
1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide 3-Methylbenzyl 4-Isopropylphenyl ~365.4 (estimated)

Key Observations :

  • Lipophilicity : The adamantyl group in Compound 67 significantly increases lipophilicity (clogP ~6.5), whereas the query compound’s 3,4-dimethylphenyl group (clogP ~4.2) balances solubility and membrane permeability .
  • Synthetic Accessibility : The query compound’s synthesis likely follows routes similar to Compound 67, involving Ullmann-type couplings or amidation reactions, but with distinct purification challenges due to its substituents .

Pharmacological Implications (Inferred)

  • Target Selectivity : The dihydropyridine core may favor interactions with NADPH oxidase or kinase domains, whereas naphthyridine derivatives (e.g., Compound 67) are historically linked to antibacterial or antiviral targets .
  • Metabolic Stability : The absence of long alkyl chains (e.g., pentyl in Compound 67) in the query compound may reduce susceptibility to oxidative metabolism, enhancing bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.